molecular formula C6H3Cl2N3 B8054161 2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8054161
M. Wt: 188.01 g/mol
InChI Key: ATSOKBZCBWDGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrrolo[2,3-d]pyrimidine Scaffolds in Modern Medicinal and Organic Chemistry

The pyrrolo[2,3-d]pyrimidine core, an isostere of purine (B94841) where the nitrogen at position 7 is replaced by a carbon, is considered a "privileged structure" in drug design. clockss.orggoogle.combldpharm.com This designation is due to its recurring presence in a multitude of compounds exhibiting significant biological activity. clockss.orgbldpharm.com The unique arrangement of nitrogen atoms and the fused ring system allows molecules built upon this scaffold to interact with a wide array of biological targets, often with high affinity and selectivity. nih.gov

Derivatives of pyrrolo[2,3-d]pyrimidine have demonstrated a broad spectrum of pharmacological effects, including antitumor, anti-inflammatory, antiviral, and anti-neurodegenerative activities. clockss.orgbldpharm.combldpharm.com A primary reason for this wide-ranging bioactivity is the scaffold's effectiveness as a framework for kinase inhibitors. nih.govfluorochem.co.uk Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. nih.gov The pyrrolo[2,3-d]pyrimidine structure serves as an excellent starting point for designing potent and selective inhibitors of various kinases, including Janus kinases (JAKs), Tyrosine kinases (TKIs), and Monopolar spindle kinase 1 (Mps1). nih.govgoogle.comuni.lu The strategic modification of this core allows chemists to fine-tune the resulting molecule's properties to target specific enzymes, leading to the development of groundbreaking therapies. nih.govfluorochem.co.uk

Role of 2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine as a Versatile Synthetic Intermediate

While the broader pyrrolo[2,3-d]pyrimidine family is significant, the specific compound This compound serves a critical function as a versatile synthetic intermediate. Its utility stems from the presence of two reactive chlorine atoms at distinct positions on the heterocyclic core. These chlorine atoms act as leaving groups, enabling chemists to introduce a variety of functional groups through diverse chemical reactions.

This compound is a key building block in the synthesis of complex molecules, particularly for therapeutic applications. For instance, patent literature describes the use of a 2,5-dichloro-pyrrolo[2,3-d]pyrimidine derivative in the synthesis of potent Janus kinase (JAK) inhibitors, which are targeted therapies for autoimmune diseases and cancer. google.com The synthesis often involves sequential and selective substitution of the chlorine atoms.

The reactivity of halogens at the C5 position is a well-utilized strategy in this scaffold's chemistry. The introduction of substituents at the C5 position can be achieved via modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov To facilitate this, intermediates like 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine and 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine are often employed. nih.govachemblock.com The differential reactivity of the halogens (I > Br > Cl) allows for selective coupling at the C5 position while leaving the C2-chloro substituent available for subsequent modification. This stepwise functionalization is a powerful tool for building molecular complexity and generating libraries of compounds for drug discovery.

The strategic placement of chlorine at both the 2 and 5 positions on the 7H-pyrrolo[2,3-d]pyrimidine core thus provides a dual-handled anchor for synthetic chemists, allowing for the controlled and directional assembly of elaborate molecules designed to interact with specific biological targets.

Interactive Data Table: Properties of Key Intermediates

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 374737-92-7C₆H₃Cl₂N₃188.01
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine 90213-66-4C₆H₃Cl₂N₃188.01
2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine 1060815-90-8C₆H₃ClIN₃279.47
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine Not AvailableC₆H₃BrClN₃232.46

Properties

IUPAC Name

2,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSOKBZCBWDGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Dichloro 7h Pyrrolo 2,3 D Pyrimidine

De Novo Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The de novo synthesis involves building the heterocyclic system from acyclic or simpler cyclic precursors. This approach allows for significant structural diversity by modifying the initial building blocks.

A common and efficient strategy for constructing the pyrimidine (B1678525) portion of the core begins with malonate esters, such as diethyl malonate. One documented pathway involves a five-step sequence starting from this readily available precursor. researchgate.net The process initiates with an α-alkylation reaction between diethyl malonate and an appropriate electrophile like allyl bromide. chemicalbook.com This is followed by a cyclization reaction with a source of amidine to form the six-membered pyrimidine ring, typically resulting in a bislactam (dione) structure. chemicalbook.com This multi-step approach provides a reliable foundation for subsequent aromatization and functionalization. An efficient route starting from diethyl malonate has been reported to produce the dichlorinated target in a total yield of 44.8%. researchgate.net

The formation of the fused pyrrole (B145914) ring is a critical step in the synthesis. This is typically achieved through an intramolecular cyclization. Following the initial steps from diethyl malonate which build the pyrimidine ring, further modifications lead to a precursor suitable for the final ring closure. chemicalbook.com For instance, after creating a substituted pyrimidine, a common strategy involves introducing a side chain that contains a nitrile group. The Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile, can then be employed to form the five-membered pyrrole ring, which yields a cyclic ketone after acidic hydrolysis. wikipedia.org

Chlorination Strategies for Dichloropyrimidine Formation

To arrive at the target compound, the pyrrolo[2,3-d]pyrimidine diol (or its keto tautomer) precursor must undergo chlorination at the 2- and 5-positions.

The most prevalent method for converting the hydroxyl or oxo groups on the pyrimidine ring to chlorides is through treatment with phosphorus oxychloride (POCl₃). chemicalbook.com This deoxychlorination reaction is a standard and effective procedure for preparing chlorinated pyrimidine intermediates. chemicalbook.com The precursor, typically a pyrrolo[2,3-d]pyrimidine-2,4-dione, is heated in excess POCl₃, which often serves as both the reagent and the solvent. This reaction converts the bislactam into the dichloro derivative. chemicalbook.com The mechanism involves the formation of phosphate (B84403) esters as intermediates, which are subsequently displaced by chloride ions. chemicalbook.com

Achieving the specific 2,5-dichloro substitution pattern requires careful control over the regioselectivity of the halogenation reactions. While many syntheses focus on the 2,4-dichloro isomer, selective functionalization of the pyrrole ring at the C5 position is also a key strategy. For example, electrophilic halogenating agents can be used to introduce a halogen at the 5-position of a pre-existing 2,4-dichlorinated pyrrolo[2,3-d]pyrimidine. One documented procedure demonstrates the fluorination at C5 using Selectfluor in acetonitrile, achieving the desired product in good yield. nih.gov This highlights a viable strategy for introducing a halogen at the 5-position, which can be adapted for chlorination using appropriate reagents.

Optimization of Reaction Conditions and Process Efficiency

In the chlorination step, moving away from using a large excess of POCl₃ as a solvent to a more stoichiometric, solvent-free reaction at elevated temperatures can significantly reduce waste and simplify workup. researchgate.net Furthermore, exploring alternative, milder catalytic systems, such as copper-catalyzed coupling reactions, can offer more environmentally benign pathways to certain pyrrolo[2,3-d]pyrimidine derivatives. rsc.org The use of reusable promoters like β-cyclodextrin in an aqueous medium also represents a green chemistry approach to synthesizing the core structure.

Advanced Techniques for Product Isolation and Characterization of Dichlorinated 7H-pyrrolo[2,3-d]pyrimidine Derivatives

The isolation and characterization of dichlorinated 7H-pyrrolo[2,3-d]pyrimidine derivatives, such as the 2,4-dichloro isomer, are critical steps to ensure the purity and structural integrity of these important synthetic intermediates. Various advanced methodologies are employed to achieve high-purity compounds suitable for subsequent reactions.

Product Isolation Techniques

Modern synthetic procedures for dichlorinated pyrrolo[2,3-d]pyrimidines utilize a range of isolation techniques designed to be efficient and scalable.

Crystallization and Precipitation: A common and effective method for purifying the final product is through crystallization. In one documented synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, the process involves crystallization followed by dissolution, extraction, and a final decolorizing and crystallizing step to yield the purified compound. patsnap.com Another method describes the direct isolation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from the reaction mixture by precipitation. google.com For the synthesis of a 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine intermediate, the product was precipitated by the addition of water to the reaction mixture and then isolated by filtration. acs.org

Chromatographic Methods: While some methods are designed to avoid column chromatography, it remains a powerful tool for purification. nih.gov High-Performance Liquid Chromatography (HPLC) is frequently used to assess the purity of the final product, with purities exceeding 99.5 area-% being reported. google.com For certain derivatives, specialized chromatographic techniques are necessary. For instance, analytical chiral supercritical fluid chromatography (SFC) has been used for the analysis of specific pyrrolo[2,3-d]pyrimidine derivatives. acs.org A patent for related compounds describes the use of a Daicel Chiralcel OJ analytical column for HPLC analysis. google.com

Extraction and Filtration: Following a reaction, the product is often isolated from the reaction mixture using liquid-liquid extraction. The organic layers containing the product are combined, washed, dried (e.g., with sodium sulfate (B86663) or magnesium sulfate), and then concentrated. nih.govgoogle.com The resulting solid can then be isolated by filtration and washed with appropriate solvents. google.com

Table 1: Summary of Isolation Techniques for Dichlorinated Pyrrolo[2,3-d]pyrimidine Derivatives

Isolation Technique Description Compound Mentioned
Crystallization Purification through the formation of a solid crystalline structure from a solution. 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine patsnap.com
Precipitation Rapid formation of a solid from a solution, often induced by adding a non-solvent. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine google.com, 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine acs.org
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase. 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives nih.gov
HPLC Analysis Used to determine the purity of the final product. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine google.com
Extraction Separating the desired product from a reaction mixture using two immiscible liquid phases. Derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine nih.gov
Filtration Separating a solid product from a liquid or gaseous fluid. N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine google.com

Product Characterization Techniques

The structural confirmation of the synthesized dichlorinated pyrrolo[2,3-d]pyrimidines is established using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for the structural elucidation of these compounds. For a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, the chemical structures were confirmed using ¹H-NMR and ¹³C-NMR spectroscopy. nih.gov Specific proton signals can be indicative of the pyrrolo[2,3-d]pyrimidine core. nih.gov For example, in the characterization of 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, the ¹H NMR spectrum in DMSO-d₆ showed characteristic signals at δ 13.11 (s, 1H) and 7.97 (s, 1H). acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, further confirming their identity. The chemical structures of a series of novel pyrrolo[2,3-d]pyrimidine derivatives were confirmed in part by mass spectrometry. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. It was used alongside other techniques to confirm the structures of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives. nih.gov

Table 2: Spectroscopic Characterization Methods for Pyrrolo[2,3-d]pyrimidine Derivatives

Characterization Technique Information Provided
¹H NMR Spectroscopy Provides information on the proton environment and connectivity in the molecule. acs.orgnih.gov
¹³C NMR Spectroscopy Provides information on the carbon skeleton of the molecule. nih.gov
Mass Spectrometry (MS) Determines the molecular weight of the compound. nih.gov
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule. nih.gov

Chemical Transformations and Derivatization Strategies for 2,5 Dichloro 7h Pyrrolo 2,3 D Pyrimidine

Nucleophilic Substitution Reactions at Pyrimidine (B1678525) Ring Positions (C2 and C4)

The 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine nitrogens. A key feature of this scaffold is the differential reactivity of the two chlorine atoms at the C2 and C4 positions. The C4 position is significantly more reactive towards nucleophiles than the C2 position. This inherent regioselectivity allows for sequential and controlled introduction of substituents. acs.org

This reactivity hierarchy (C4 > C2) is a general trend for pyrimidine systems and is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 position. acs.org This has been exploited to synthesize a vast array of monosubstituted C4 derivatives by reacting the dichlorinated precursor with nucleophiles like amines, alcohols, and thiols under controlled conditions, leaving the C2-chloro atom available for subsequent transformations.

Acid-catalyzed amination of 4-chloropyrrolopyrimidines has been studied extensively. For instance, using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and various anilines as model substrates, reactions in water promoted by hydrochloric acid have proven effective. nih.govntnu.no The amount of acid is critical; a low concentration is sufficient to catalyze the reaction while minimizing competing hydrolysis of the chloro group. nih.gov This method works well for meta- and para-substituted anilines, though steric hindrance from ortho-substituents can lower the reaction rate. nih.gov

Microwave irradiation has also been employed to facilitate these substitutions, for example in the synthesis of 4-piperidine and 4-pyrrolidine substituted analogues from 4-chloro-pyrrolo[2,3-d]pyrimidine dimers.

Table 1: Examples of Nucleophilic Substitution Reactions

Starting Material Nucleophile Conditions Position of Substitution Product Yield (%) Citation
2,4-Dichloropyrimidine Phenylamine K₂CO₃, DMF, 60 °C C4 2-Chloro-N-phenylpyrimidin-4-amine Good mdpi.com
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Aniline 0.1 equiv. HCl, Water, 90 °C C4 N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 94% nih.gov
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Methoxyaniline 0.1 equiv. HCl, Water, 90 °C C4 N-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 91% nih.gov
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 2-Iodoaniline 0.1 equiv. HCl, Water, 90 °C C4 N-(2-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Moderate nih.gov

N-Alkylation and N-Substitution of the Pyrrolo[2,3-d]pyrimidine Nitrogen (N7)

The pyrrole (B145914) nitrogen (N7) of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is readily functionalized through alkylation, arylation, or by the introduction of protecting groups. This transformation is typically achieved by deprotonating the N7-H with a suitable base, followed by reaction with an electrophile.

A common method involves using a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide. For example, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can be efficiently methylated at the N7 position using NaH and methyl iodide in THF to give 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in high yield. chemicalbook.com

Phase-transfer catalysis (PTC) provides an alternative, often milder, set of conditions for N-alkylation. mdpi.comresearchgate.net For instance, regioselective N-alkylation of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate has been achieved using liquid-liquid phase-transfer conditions. mdpi.com Another common base used for N7-alkylation is cesium carbonate (Cs₂CO₃) in DMF, which has been used to introduce substituents like cyclopropylmethyl groups. nih.gov This step is often performed prior to substitutions at other positions to prevent side reactions and to modulate the electronic properties and solubility of the heterocyclic core.

Table 2: Examples of N7-Alkylation Reactions

Starting Material Reagent Base / Conditions Product Yield (%) Citation
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Methyl iodide NaH, THF, 0 °C to RT 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 98% chemicalbook.com
5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Bromomethyl)cyclopropane Cs₂CO₃, DMF, 70 °C 7-(Cyclopropylmethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine - nih.gov
2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine Ethyl 3-bromopropionate TBAHS, 50% aq. NaOH, CH₂Cl₂ Ethyl 3-(2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoate - mdpi.com

Functionalization of the Pyrrole Moiety (C5 and C6)

The five-membered pyrrole ring of the scaffold is electron-rich and can be functionalized through various reactions, most notably electrophilic substitution and directed metallation. The C5 position is particularly susceptible to electrophilic attack.

A standard method for functionalizing the C5 position is halogenation. Iodination can be cleanly accomplished using N-iodosuccinimide (NIS) in a solvent like chloroform (B151607) or DMF. nih.gov This reaction proceeds readily on various pyrrolo[2,3-d]pyrimidine derivatives, such as 7H-pyrrolo[2,3-d]pyrimidin-4-amine, to provide the 5-iodo derivative in high yield. nih.gov The resulting 5-iodo compounds are valuable intermediates for subsequent cross-coupling reactions. nih.gov Similarly, other electrophiles can be introduced at this position.

The C6 position, being less electronically activated, can be functionalized via directed ortho-metallation (DoM). This strategy typically requires prior protection of the N7 nitrogen. For example, N-SEM protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes lithiation at C6 when treated with lithium diisopropylamide (LDA) at low temperatures. The resulting lithiated species can then be quenched with various electrophiles, such as aldehydes and ketones, to introduce new carbon-based substituents at the C6 position.

Table 3: Examples of Pyrrole Moiety Functionalization

Substrate Reaction Reagents Position Product Yield (%) Citation
7H-pyrrolo[2,3-d]pyrimidin-4-amine Iodination N-Iodosuccinimide (NIS), Chloroform C5 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine 90% nih.gov
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Iodination Not specified C5 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine - nih.gov
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Formylation Not specified C5 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde -

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-N bonds, enabling the introduction of a wide variety of substituents onto the pyrrolo[2,3-d]pyrimidine core. These reactions can be directed towards the halogenated positions (C2, C4) or a functionalized position on the pyrrole ring (C5).

The Suzuki-Miyaura coupling is one of the most frequently used reactions on this scaffold. libretexts.org When applied to 2,4-dichloropyrrolo[2,3-d]pyrimidine, the reaction shows excellent regioselectivity. researchgate.net By using a slight excess of an arylboronic acid at moderate temperatures (60–70 °C), selective coupling at the more reactive C4 position occurs, yielding 4-aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives. researchgate.net If a larger excess of the boronic acid and higher temperatures are used, disubstitution at both C2 and C4 can be achieved. researchgate.net Suzuki couplings are also highly effective at the C5 position, typically starting from a 5-iodo derivative. nih.gov

The Sonogashira coupling, which forms a C-C bond between a halide and a terminal alkyne, is another valuable transformation. beilstein-journals.orgnih.gov This reaction allows for the introduction of alkynyl groups, which can serve as handles for further synthetic manipulations. Like the Suzuki coupling, it can be performed at the C4 or C5 positions.

Other important cross-coupling reactions include the Buchwald-Hartwig amination for forming C-N bonds nih.gov and the Stille coupling, which utilizes organostannane reagents. researchgate.net

Table 4: Examples of Cross-Coupling Reactions

Substrate Coupling Partner Reaction Type Catalyst / Conditions Position Yield (%) Citation
2,4-dichloropyrrolo[2,3-d]pyrimidine Phenylboronic acid Suzuki-Miyaura Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃, 60-70 °C C4 - researchgate.net
7-alkyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amines Various boronic acids Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃, DME, 80 °C C5 Moderate nih.gov
4-Iodo-2-(phenylamino)-pyrido[2,3-d]pyrimidinone Terminal alkynes Sonogashira Pd(PPh₃)₄, CuI, TEA C4 - nih.gov
4-chloro-2-pivaloylaminopyrrolo[2,3-d]pyrimidine Tributylvinylstannane Stille Not specified C4 - researchgate.net
2-iodo-4-chloropyrrolopyridine Secondary amine Buchwald-Hartwig Not specified C4 - nih.gov

Chemo- and Regioselective Modifications

The synthetic utility of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is greatly enhanced by the ability to perform reactions with high chemo- and regioselectivity. The inherent differences in the reactivity of its various positions (N7-H, C4-Cl, C2-Cl, and C5-H) allow for a stepwise and controlled derivatization sequence.

The general order of reactivity for nucleophilic substitution and palladium-catalyzed couplings on the pyrimidine ring is C4 > C2. acs.org This pronounced difference allows for selective mono-functionalization at C4 while leaving the C2-chloro group untouched. This strategy is foundational in the synthesis of many kinase inhibitors, where different groups are required at the C2 and C4 positions. For example, a Suzuki coupling can be performed selectively at C4, followed by a nucleophilic substitution with an amine at C2 under more forcing conditions.

N-alkylation at the N7 position is often performed as an initial step to avoid potential side reactions during subsequent base-mediated transformations and to enhance solubility. chemicalbook.com The choice of base and reaction conditions can lead to highly regioselective N7-alkylation over potential O-alkylation in related pyrrolopyrimidinone systems. researchgate.net

Furthermore, functionalization of the pyrrole ring can be controlled. Electrophilic substitution, such as iodination, occurs selectively at the electron-rich C5 position. nih.gov In contrast, C-H activation or metallation strategies are required to functionalize the C6 position.

By carefully choosing the sequence of reactions and controlling the reaction conditions (temperature, stoichiometry, catalyst, and base), chemists can selectively modify each reactive site on the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, enabling the construction of complex and diverse molecular architectures. researchgate.net

Mechanistic Investigations and Biological Target Modulation by 2,5 Dichloro 7h Pyrrolo 2,3 D Pyrimidine Analogues

Kinase Enzyme Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a critical role in cytokine signaling through the JAK-STAT pathway. nih.gov This pathway is integral to immune responses, inflammation, and hematopoiesis. wikipedia.orgdermnetnz.org Consequently, JAK inhibitors have emerged as a significant class of therapeutics for autoimmune diseases and certain cancers. wikipedia.org

The 7H-pyrrolo[2,3-d]pyrimidine core is a foundational scaffold for numerous JAK inhibitors because it effectively mimics the purine (B94841) ring of ATP, enabling it to bind competitively to the ATP-binding site in the kinase domain. wikipedia.org For instance, tofacitinib, a well-known pan-JAK inhibitor, is built upon this scaffold. Research has focused on modifying this core to achieve selectivity among the JAK family members. For example, achieving JAK1 selectivity is desirable for treating inflammatory conditions while minimizing effects on JAK2-dependent erythropoietin (EPO) signaling. osti.gov Conversely, selective JAK2 inhibitors are sought for treating myeloproliferative neoplasms driven by abnormal JAK2 signaling. nih.gov

Researchers have discovered that introducing a triazole group at the 4-position of the pyrrolopyrimidine ring can lead to potent and highly selective JAK2 inhibitors. nih.gov Specifically, 2,5-isomers of triazole-pyrrolopyrimidine were found to be more effective at inhibiting JAK2 kinase activity compared to other regioisomers. nih.gov This highlights how substitutions on the core scaffold, derived from intermediates like 2,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine, are critical for modulating the potency and selectivity of JAK inhibition.

Table 1: Inhibition of JAK Family Members by Pyrrolopyrimidine Analogues

Compound/Class Target(s) Key Findings Reference(s)
Tofacitinib Pan-JAK (JAK1/2/3) A foundational JAK inhibitor demonstrating the utility of the pyrrolopyrimidine scaffold. osti.gov
Delgocitinib Pan-JAK Synthesized using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. nih.gov
4-(2,5-triazole)-pyrrolopyrimidine Analogues Selective for JAK2 2,5-triazole regioisomers demonstrated higher selectivity and potency for JAK2 over JAK1 and JAK3. nih.gov

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in numerous cancers and plays a role in cell proliferation, apoptosis prevention, and migration. frontiersin.orgnih.gov This makes it an attractive target for anticancer drug development. Several studies have identified 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent, ATP-competitive inhibitors of PAK4. bohrium.comresearchgate.net

Molecular dynamics simulations and docking studies have provided insight into the binding mechanism. The pyrrolo[2,3-d]pyrimidine core typically forms hydrogen bonds with the hinge region of the PAK4 ATP-binding cleft. frontiersin.orgnih.gov The substituents at the 2 and 4 positions of the scaffold are crucial for determining inhibitory potency and can result in differences of over a thousand-fold in activity. researchgate.net

For example, a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were developed where compound 5n showed exceptional potency against PAK4 with an IC₅₀ value of 2.7 nM. nih.gov Further investigation revealed that this compound could induce apoptosis and arrest cancer cells in the G0/G1 phase of the cell cycle. nih.gov The potent inhibition was attributed to strong interactions with the hinge region and with charged residues surrounding the substituents. nih.gov The terminal amino group of compound 5n, in particular, was found to enhance hydrogen bonding and electrostatic interactions compared to other analogues. nih.gov

Table 2: Inhibition of PAK4 by 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound PAK4 IC₅₀ (nM) Cellular Proliferation IC₅₀ (nM) (MV4-11 cells) Key Mechanistic Finding Reference(s)
5n 2.7 7.8 Regulated PAK4 phosphorylation; terminal amino group enhanced binding interactions. nih.govnih.gov
5o 20.2 38.3 Potent enzymatic and cellular activity. nih.gov

| 17 | 2.7 | 7.8 | Binds to the ATP-binding cleft through a hydrogen bonding network. | frontiersin.org |

Mutations leading to increased kinase activity of Leucine-Rich Repeat Kinase 2 (LRRK2) are a common genetic cause of Parkinson's disease (PD). nih.govresearchgate.net This has established LRRK2 as a key therapeutic target. Inhibitors of LRRK2 are broadly classified as type I, which bind to the active kinase conformation, or type II, which stabilize the inactive "DFG-out" (or "DYG-out" in the case of LRRK2) conformation. nih.gov

The 7H-pyrrolo[2,3-d]pyrimidine moiety has been incorporated into the design of novel type II inhibitors of LRRK2. nih.gov In one study, this scaffold was shown to form two crucial hydrogen bonds with the hinge region of a related kinase, CLK3, which shares a leucine (B10760876) residue in its hinge that is also present in LRRK2. nih.gov Type II inhibitors extend into a back pocket of the active site, disrupting the catalytically competent state of the enzyme. nih.gov This approach offers a functionally distinct mechanism from the more common type I inhibitors. Other research has shown that LRRK2 can interact with other PD-related proteins like parkin. duke.edunih.gov The development of potent and brain-penetrant LRRK2 inhibitors based on scaffolds like pyrrolopyrimidine is an active area of research. dovepress.com

Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of kinases, is a critical component of T-cell receptor signaling pathways. nih.govnih.gov It is primarily expressed in T-cells and mast cells, making it a potential drug target for treating inflammatory diseases, autoimmune conditions, and T-cell malignancies. nih.govucsf.edu

A series of covalent irreversible inhibitors of Itk have been developed based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. nih.gov In this approach, the scaffold binds to the ATP pocket, while a reactive group, attached via a linker, forms a covalent bond with a cysteine residue (Cys442) in the active site of Itk. This strategy leads to potent and durable inhibition.

The design of these inhibitors focused on achieving selectivity over other related kinases, such as Bruton's tyrosine kinase (Btk). Selectivity was achieved by placing a substituent at a hydration site within the ATP binding pocket and using a saturated heterocyclic ring as the linker to the reactive warhead. nih.gov The optimized compound, referred to as compound 9 , demonstrated potent activity against Itk, excellent selectivity, and was shown to inhibit the phosphorylation of the downstream substrate PLC-γ1 in cellular assays. nih.gov

Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are crucial regulators of cell proliferation and angiogenesis, respectively. mdpi.comnih.gov Their overexpression or mutation is a hallmark of many cancers, making them prime targets for therapy. mdpi.comresearchgate.net

While the quinazoline (B50416) core is more famously associated with first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib, the pyrrolopyrimidine scaffold has also been successfully employed to target these kinases. nih.govnih.gov These inhibitors act by competing with ATP for the binding site within the intracellular kinase domain of the receptor, thereby blocking the downstream signaling cascades that promote tumor growth and survival. nih.gov

For VEGFR-2, derivatives of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine have been developed as novel inhibitors that bind to the inactive conformation of the kinase. Dual inhibition of both EGFR and VEGFR pathways is a strategy to overcome resistance to anti-EGFR therapies and achieve greater antitumor effects. researchgate.net

Table 3: Inhibition of RTKs by Heterocyclic Compounds

Inhibitor/Class Target(s) Mechanism of Action Reference(s)
Gefitinib/Erlotinib EGFR Reversible, ATP-competitive inhibition of the kinase domain. nih.gov
Afatinib EGFR, HER2, HER4 Irreversible covalent binding to the ATP-binding site. mdpi.com
Lapatinib EGFR, HER2 Inhibition of receptor phosphorylation, blocking downstream pathways. mdpi.com
AZD2171 VEGFR-1, -2, -3 Potent, ATP-competitive inhibition of the VEGFR-2 tyrosine kinase. nih.gov

Protein Kinase B (Akt) is a serine/threonine kinase that is a central node in the PI3K signaling pathway, which regulates cell growth, proliferation, and survival. nih.gov The pathway is frequently deregulated in cancer, making Akt a significant target for therapeutic intervention.

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been successfully developed as potent and selective inhibitors of Akt. nih.gov Specifically, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent, ATP-competitive inhibitors with nanomolar potency and significant selectivity for Akt over the closely related kinase PKA. nih.gov Optimization of this series led to orally bioavailable compounds that effectively modulated downstream biomarkers of the Akt pathway. nih.gov The discovery and optimization of these pyrrolopyrimidine-based inhibitors were aided by high-throughput screening and structure-based drug design. lookchem.comdrugbank.com More recent strategies have focused not just on inhibiting Akt, but on inducing its degradation via proteolysis-targeting chimeras (PROTACs), which can offer a more profound and sustained reduction in signaling. researchgate.net

Table 4: Inhibition of Akt by Pyrrolopyrimidine Derivatives

Compound Series Target(s) Key Findings Reference(s)
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides Akt1, Akt2, Akt3 Potent, ATP-competitive inhibitors with up to 150-fold selectivity over PKA. nih.gov

Antimicrobial Mechanisms of Action

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been a source of promising antimicrobial agents, with research delving into their specific cellular interactions and pathways.

Analogues of 7H-pyrrolo[2,3-d]pyrimidine have shown significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and, to a lesser extent, Gram-negative bacteria such as Escherichia coli. nih.govnih.govsigmaaldrich.com Research has identified several halogenated 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with potent activity against S. aureus. nih.gov The antibacterial efficacy of these compounds is highly dependent on specific structural features, such as the presence of a bromo or iodo substitution on the 4-benzylamine group and a hydroxyl group on the 6-aryl unit. nih.gov

A key cellular pathway targeted by this class of compounds is nucleotide synthesis. Fused pyrimidines can act as bioisosteres of purines, allowing them to interact with a wide array of proteins, including essential enzymes. nih.gov Some studies suggest that pyrrolopyrimidines may function as inhibitors of thymidylate monophosphate kinase (TMPK), an enzyme critical for bacterial DNA synthesis. nih.gov Another identified mechanism involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid pathway necessary for producing purines and certain amino acids. researchgate.net

The table below summarizes the antibacterial activity of selected pyrrolo[2,3-d]pyrimidine derivatives.

Table 1: Antibacterial Activity of Selected Pyrrolo[2,3-d]pyrimidine Analogues

Compound Test Organism MIC (mg/L) Source(s)
Bromo derivative (meta-hydroxy) S. aureus 8 nih.gov
Iodo derivative (meta-hydroxy) S. aureus 8 nih.gov
Pyrrolopyrimidine 19 (meta-hydroxy) S. aureus 16 nih.gov
Pyrrolo[2,3-d]pyrimidine 3b S. aureus 0.31 (mg/mL) nih.govresearchgate.net
Pyrrolo[2,3-d]pyrimidine 3c S. aureus 0.31 (mg/mL) nih.govresearchgate.net
Pyrrolo[2,3-d]pyrimidine 7e S. aureus 0.31 (mg/mL) nih.govresearchgate.net

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is also a foundation for developing potent antifungal agents. A variety of derivatives have demonstrated significant activity against pathogenic fungi, including Candida albicans. nih.govsigmaaldrich.comresearchgate.net In some cases, the synthesized pyrrolo[2,3-d]pyrimidines exhibited superior antifungal activity compared to the standard drug fluconazole. nih.govresearchgate.net

The mechanism of antifungal action for pyrimidine-related compounds has been linked to the disruption of the fungal cell membrane's integrity by inhibiting ergosterol (B1671047) biosynthesis. nih.gov Specifically, studies on related pyridine (B92270) and pyrimidine (B1678525) structures suggest they mediate their antifungal effect by putatively inhibiting lanosterol (B1674476) demethylase (CYP51), a key enzyme in the ergosterol pathway. nih.gov The accumulation of lanosterol and the corresponding depletion of ergosterol lead to impaired fungal growth. nih.gov This pathway represents a primary target for this class of compounds.

The minimum inhibitory concentrations (MIC) for several pyrrolo[2,3-d]pyrimidine derivatives against C. albicans are detailed below.

Table 2: Antifungal Activity of Selected Pyrrolo[2,3-d]pyrimidine Analogues

Compound Test Organism MIC (mg/mL) Source(s)
Pyrrolo[2,3-d]pyrimidine 3a C. albicans 0.31 - 0.62 nih.govresearchgate.net
Pyrrolo[2,3-d]pyrimidine 3b C. albicans 0.31 - 0.62 nih.govresearchgate.net
Pyrrolo[2,3-d]pyrimidine 3c C. albicans 0.31 - 0.62 nih.govresearchgate.net
Pyrrolo[2,3-d]pyrimidine 3d C. albicans 0.31 - 0.62 nih.govresearchgate.net
Pyrrolo[2,3-d]pyrimidine 7a C. albicans 0.31 - 0.62 nih.govresearchgate.net
Pyrrolo[2,3-d]pyrimidine 7e C. albicans 0.31 - 0.62 nih.govresearchgate.net
Pyrrolo[2,3-d]pyrimidine 11d C. albicans 0.31 - 0.62 nih.govresearchgate.net
Fluconazole (Standard) C. albicans 1.5 nih.govresearchgate.net

Bacterial biofilm formation is a significant virulence factor that contributes to persistent infections. The investigation of pyrrolo[2,3-d]pyrimidine analogues as anti-biofilm agents is an emerging area of research. Heterocyclic pyrimidine and pyrrolopyrimidine scaffolds are considered promising candidates for biofilm inhibition due to their diverse biological activities. researchgate.net Studies have been initiated to uncover the mechanisms behind the efficacy of these compounds against biofilms, particularly those of S. aureus, using methods like transcriptomic analysis. researchgate.net While detailed mechanisms are still under investigation, related heterocyclic compounds have been shown to effectively inhibit the growth of Candida albicans biofilms, suggesting a potential avenue for the development of pyrrolo[2,3-d]pyrimidine-based anti-biofilm agents. plu.mx

Antiviral Mechanisms

The structural similarity of the 7H-pyrrolo[2,3-d]pyrimidine core to purine nucleosides makes it a privileged scaffold for the design of antiviral agents that can interfere with viral replication machinery. researchgate.net

A significant breakthrough in the antiviral application of this scaffold has been the discovery of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as potent inhibitors of flaviviruses, including Zika virus (ZIKV) and Dengue virus (DENV). mdpi.comnih.gov These compounds represent a new chemotype in the design of small molecules targeting these important human pathogens. mdpi.com

While these analogues show promising antiviral activity, their precise molecular target has not yet been fully elucidated. mdpi.comnih.gov However, structure-activity relationship (SAR) studies have revealed key structural features necessary for activity. For instance, research has demonstrated that the 7H-pyrrolo[2,3-d]pyrimidine core can be successfully replaced by other scaffolds like 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine, indicating flexibility in the core structure while maintaining antiviral effects. mdpi.com The substitutions at the 4 and 7 positions of the ring are critical for eliciting the antiviral response.

The table below presents SAR data for selected analogues against Zika virus.

Table 3: Anti-Zika Virus Activity of 4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidine Analogues

Compound Core Scaffold R1 Substituent R2 Substituent EC₅₀ (µM) Source(s)
1 7H-pyrrolo[2,3-d]pyrimidine 4-nitrophenyl 4-chlorophenylamino 1.9 mdpi.com
8 7H-pyrrolo[2,3-d]pyrimidine 4-nitrophenyl 4-fluorophenylamino 3.0 mdpi.com
11 7H-pyrrolo[2,3-d]pyrimidine 4-cyanophenyl 4-chlorophenylamino 2.0 mdpi.com
23 7H-pyrrolo[2,3-d]pyrimidine 4-aminosulfonylphenyl 4-chlorophenylamino 2.5 mdpi.com

The antiviral potential of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold extends beyond flaviviruses. Nucleoside analogues incorporating this core structure are recognized as strong antiviral agents. researchgate.net Notably, sugar-modified derivatives, such as 2'-C-methylribo- or 2'-C-methyl-2'-fluororibonucleosides, have demonstrated activity against Hepatitis C virus (HCV), with several compounds advancing to clinical trials. researchgate.net

Other studies on related structures, such as pyrrolo[2,3-d]pyridazin-7-one nucleosides, have been evaluated against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although they showed modest selectivity. nih.gov While there is evidence of trifluridine, a nucleoside analog, showing activity against Vaccinia virus (VACV), specific studies detailing the activity of this compound or its direct analogues against Vaccinia or Sindbis viruses are not prominent in the reviewed literature. biorxiv.org

Anti-inflammatory Pathways and Cellular Effects

Analogues of the this compound framework have been investigated for their effects on key inflammatory mediators.

Certain pyrimidine derivatives have demonstrated significant anti-inflammatory properties by selectively targeting cyclooxygenase (COX) enzymes. Research into a series of pyrimidine derivatives revealed that specific compounds, designated L1 and L2, exhibited high selectivity for inhibiting COX-2. nih.gov This selectivity is a desirable trait in anti-inflammatory drugs, as COX-2 is typically induced during inflammation, while the COX-1 isoform is constitutively expressed and involved in homeostatic functions. The selective inhibition by these compounds was found to be comparable to the established anti-inflammatory drug meloxicam. nih.gov Furthermore, these derivatives were shown to decrease levels of reactive oxygen species (ROS), indicating antioxidant properties that can contribute to their anti-inflammatory effects. nih.gov

Anticancer Mechanisms at the Cellular and Molecular Level

The pyrrolo[2,3-d]pyrimidine core is a prominent pharmacophore in the design of anticancer drugs due to its ability to interact with various enzymatic and cellular targets. nih.gov Derivatives have shown cytotoxic effects against a range of cancer cell lines, operating through several distinct molecular mechanisms. nih.gov

A primary mechanism through which pyrrolo[2,3-d]pyrimidine analogues exert their anticancer effects is by inducing programmed cell death, or apoptosis, and halting the cell division cycle.

Studies on novel pyrrolo[2,3-d]pyrimidine derivatives bearing urea (B33335) moieties have shown they can trigger apoptosis through the intrinsic, or mitochondrial, pathway. uconn.edu For instance, compound 9e was found to be a potent cytotoxic agent against the A549 human lung cancer cell line. uconn.edu Mechanistic analysis revealed that this compound induced cell cycle arrest in the G0/G1 phase and promoted late-stage apoptosis. uconn.edu This was accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, alongside elevated levels of caspases-9 and -3. uconn.edu

Similarly, another halogenated pyrrolo[2,3-d]pyrimidine derivative, compound 5k , was investigated for its effects on HepG2 liver cancer cells. nih.gov This compound was also found to induce apoptosis, which was confirmed by an increase in the expression of the pro-apoptotic proteins caspase-3 and Bax, and a corresponding downregulation of the anti-apoptotic protein Bcl-2. nih.gov These findings underscore the role of these analogues in tipping the cellular balance towards apoptosis in cancer cells.

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have demonstrated potent anti-proliferative activity across a wide spectrum of cancer cell lines. wikipedia.org The introduction of different chemical groups onto the pyrrolopyrimidine scaffold allows for the fine-tuning of this activity.

For example, a series of pyrrolo[2,3-d]pyrimidines with urea moieties were tested against several human cancer cell lines. Compound 10b showed strong cytotoxic activity against the MCF-7 breast cancer line with an IC50 value of 1.66 µM, while compound 10a was particularly potent against the PC3 prostate cancer line with an IC50 of 0.19 µM. uconn.edu Compound 9e was most effective against the A549 lung cancer cell line, with an IC50 of 4.55 µM. uconn.edu Another study on halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' identified compounds 5e, 5h, 5k, and 5l as having promising cytotoxic effects against four different cancer cell lines, with IC50 values in the range of 29 to 59 µM. nih.gov Tricyclic pyrrolo[2,3-d]pyrimidine-imines have also shown selective and potent activity, particularly against the HT-29 colon cancer cell line, with IC50 values as low as 4.01 µM. nih.gov

Exploration of Other Biological Targets and Molecular Interactions

Analogues derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a heterocyclic system also known as 7-deazapurine, have garnered significant attention in medicinal chemistry due to their versatile biological activities. mdpi.comresearchgate.netmdpi.com This scaffold serves as a privileged structure for designing inhibitors that can interact with a wide array of biological targets, primarily by mimicking the adenine (B156593) base of ATP. researchgate.net The structural versatility of the pyrrolo[2,3-d]pyrimidine core allows for modifications that can lead to potent and selective modulation of various enzymes and proteins involved in critical cellular signaling pathways. mdpi.comnih.gov Research has extended beyond single-target inhibition, aiming for multi-targeted agents to address the complexity of diseases like cancer. researchgate.net

A significant area of investigation involves the development of kinase inhibitors. mdpi.comnih.gov Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases. The 7H-pyrrolo[2,3-d]pyrimidine framework has proven to be an adaptable platform for creating compounds that target the ATP-binding site of numerous kinases. researchgate.netnih.gov

The development of multi-targeted kinase inhibitors is a strategic approach in cancer therapy to overcome drug resistance and improve efficacy. researchgate.net Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been designed and synthesized to inhibit several key kinases simultaneously. For instance, a series of compounds incorporating both the pyrrolo[2,3-d]pyrimidine core and a hydrazone moiety demonstrated inhibitory activity against multiple kinases, including EGFR, Her2, VEGFR-2, and CDK2, with results comparable to the multi-kinase inhibitor sunitinib. researchgate.net Another study on halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' showed that specific compounds exhibited promising cytotoxic effects against several cancer cell lines, with IC₅₀ values ranging from 29 to 59 µM. nih.gov

Compound ClassTarget KinasesObserved ActivityReference
Pyrrolo[2,3-d]pyrimidine-hydrazone hybridsEGFR, Her2, VEGFR-2, CDK2Inhibition similar to sunitinib researchgate.net
Halogenated BenzylidenebenzohydrazidesMultiple Tyrosine KinasesIC₅₀ values of 29-59 µM against cancer cell lines nih.gov

Interleukin-2-inducible T-cell Kinase (Itk): Itk is a crucial enzyme in the signaling pathways of T-cells and mast cells, making it a viable target for inflammatory and autoimmune diseases, as well as T-cell malignancies. nih.gov Researchers have developed a series of selective, covalent irreversible inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. The optimized compound 9 from this series demonstrated potent activity against Itk and high selectivity over other related kinases like Btk. nih.gov This selectivity was achieved by strategically placing a substitution group to interact with a hydration site in the ATP binding pocket of Itk and using a saturated heterocyclic ring as a linker to the reactive group. nih.gov The compound was shown to inhibit the phosphorylation of phospholipase C-γ1 (PLC-γ1) in cells. nih.gov

Monopolar spindle kinase 1 (Mps1): Mps1 is a key component of the spindle assembly checkpoint (SAC) and represents an attractive therapeutic target in oncology. nih.gov Inhibition of Mps1 can lead to cell cycle arrest and apoptosis in tumor cells. Through a scaffold hopping strategy, a novel class of Mps1 inhibitors featuring the 7H-pyrrolo[2,3-d]pyrimidine structure was designed. nih.gov Compound 12 from this series emerged as a potent Mps1 inhibitor with an IC₅₀ of 29 nM. nih.gov It effectively inhibited Mps1 phosphorylation both in vitro and in vivo, suppressed the proliferation of breast cancer cell lines, and induced apoptosis. nih.gov

p21-activated kinase 4 (PAK4): Overexpression of the serine/threonine kinase PAK4 is linked to various cancers. nih.gov A series of ATP-competitive 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent PAK4 inhibitors. nih.gov Molecular dynamics simulations revealed that these inhibitors interact strongly with the hinge region and surrounding residues of the kinase. nih.gov The inhibitory capacity was influenced by substituents at the 2- and 4-positions of the pyrrolopyrimidine core. For example, inhibitor 5n , featuring a terminal amino group, showed enhanced hydrogen bonding and the strongest inhibition. nih.gov In contrast, the nature of the halogen atom on the 2-substituent of inhibitors 5h , 5g , and 5e affected their binding and inhibitory strength. nih.gov

InhibitorTarget KinaseIC₅₀Key Interaction FeatureReference
Compound 9ItkPotent (not specified)Covalent irreversible binding, high selectivity nih.gov
Compound 12Mps129 nMScaffold hopping design nih.gov
Inhibitor 5nPAK4Potent (not specified)Enhanced hydrogen bonding from terminal amino group nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are associated with Parkinson's disease. A series of pyrrolo[2,3-d]pyrimidine derivatives were identified as LRRK2 inhibitors. acs.org Compounds 10 and 13 , which have a 4-amino, 5-carbonitrile, and 7-methyl substituted core, were studied. acs.org X-ray crystallography showed these compounds binding to the hinge region of a checkpoint kinase 1 (CHK1) surrogate, with the 4-amino group forming hydrogen bonds with the backbone carbonyl of Glu85 (equivalent to Glu1948 in LRRK2). acs.org

Discoidin Domain Receptor 2 (DDR2): Tricyclic pyrrolo[2,3-d]pyrimidine-imines were synthesized and evaluated for their antitumor properties. mdpi.com Molecular docking studies suggested that compound 8g from this series interacts effectively with the active site of the DDR2 receptor, a tyrosine kinase involved in cancer progression. mdpi.com This interaction provides a basis for the further development of DDR2-targeting therapeutics. mdpi.com

Signal Transducer and Activator of Transcription 6 (STAT6): STAT6 is a key transcription factor in the IL-4 signaling pathway, which regulates the Th2 immune response, making it a target for allergic diseases like asthma. researchgate.net Through optimization of a previously identified 4-aminopyrimidine-5-carboxamide (B188243) series, a 7H-pyrrolo[2,3-d]pyrimidine derivative was discovered as a potent STAT6 inhibitor. researchgate.net The optimized compound, 24 (AS1810722), was identified as 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamide. This compound inhibited the in vitro differentiation of Th2 cells without affecting Th1 cells. researchgate.net

Structure Activity Relationship Sar Studies of 2,5 Dichloro 7h Pyrrolo 2,3 D Pyrimidine Derivatives

Correlation Between Substituent Position and Biological Potency

The biological potency of 7H-pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Different positions on the scaffold (C2, C4, C5, and N7) offer distinct vectors for modification, each impacting the molecule's interaction with its biological target.

C4-Position: Substitution at the C4 position is critical for the activity of many pyrrolo[2,3-d]pyrimidine-based inhibitors. Often, an amino group at this position forms crucial hydrogen bonds with the hinge region of kinase domains. For instance, in a series of compounds designed as Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, the C4 position was modified via amination, incorporating fragments from the known drug Pexidartinib. mdpi.com This led to the identification of potent inhibitors, underscoring the importance of the C4-substituent in establishing target affinity. mdpi.com Similarly, in a series of halogenated benzohydrazide (B10538) derivatives, the (7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino moiety was essential for activity against multiple kinases. nih.gov

C5-Position: The C5 position of the pyrrole (B145914) ring provides a key site for introducing diversity to modulate potency and selectivity. In studies targeting Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs), the introduction of various aryl groups at the C5 position via Suzuki-Miyaura coupling was explored. nih.gov It was found that compounds bearing an ethoxynaphthyl group at C5 exhibited moderate antiplasmodial activity. nih.gov This position often allows for the exploration of hydrophobic pockets within the target's active site. nih.gov

C2-Position: Modifications at the C2 position can significantly influence the electronic properties and binding interactions of the scaffold. In one study, the introduction of halogen substituents at the C2-position resulted in a downfield shift in NMR spectra, indicating an altered electronic environment. nih.gov The presence of specific substituents at C2 can either enhance or detract from the inhibitory activity, often in conjunction with modifications at other positions. nih.gov

C3-Position (of the pyrrole ring): While less commonly explored than other positions, substitution at C3 can also impact activity. In a study of tricyclic pyrrolo[2,3-d]pyrimidines, carbon-halogen bond formation at the C3 position was investigated. mdpi.com The resulting 3-halo-substituted compounds showed moderate cytotoxic activity against HeLa and MCF-7 cell lines, suggesting this position can be a useful site for modulation. mdpi.com

The following table summarizes the activity of representative compounds with substitutions at different positions.

Compound IDScaffoldC4-SubstituentC5-SubstituentN7-SubstituentTarget/ActivityIC₅₀
12b mdpi.com7H-pyrrolo[2,3-d]pyrimidine-N(CH₃)(3-methylbenzyl)H6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)CSF1RLow-nanomolar
2g nih.gov7H-pyrrolo[2,3-d]pyrimidine-NH₂6-ethoxynaphthalen-2-yl-CH₂CH₂OCH₃PfCDPK40.530 µM
5k nih.gov7H-pyrrolo[2,3-d]pyrimidine-(E)-N'-benzylidenebenzohydrazideHHVEGFR240 nM
10b mdpi.comtricyclic pyrrolo[2,3-d]pyrimidinone(C=O)H2-(4-chlorophenyl)-1-methylMCF-7 cellsModerate

Influence of Halogenation Patterns on Activity and Selectivity

The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) is a well-established method in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. nih.gov For pyrrolo[2,3-d]pyrimidine derivatives, halogenation at various positions has been shown to be a key determinant of biological activity.

Halogen atoms can influence binding affinity through various mechanisms, including the formation of halogen bonds, modulation of electronic properties, and by serving as metabolic blocks. nih.gov Studies on halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' revealed that the nature and position of the halogen substituent were crucial for cytotoxic effects and kinase inhibition. nih.gov For example, compound 5k , featuring a 2-fluoro and 2-chloro substitution pattern on the benzylidene ring, emerged as a potent multi-targeted inhibitor of EGFR, Her2, VEGFR2, and CDK2. nih.gov This suggests that specific combinations of halogens can optimize interactions within the ATP-binding pocket. nih.gov

In another study, molecular dynamics simulations were used to probe the inhibitory mechanism of 7H-pyrrolo[2,3-d]pyrimidine derivatives against p21-activated kinase 4 (PAK4). nih.gov The analysis showed that different halogen atoms (Cl, Br) on the 2-substituent of the scaffold led to different orientations of the phenyl ring within the binding site. nih.gov These subtle positional shifts influenced interactions with the kinase hinge region and surrounding charged residues, ultimately affecting inhibitory capacity. For instance, inhibitor 5h (with a 2-bromo-4-fluorophenyl substituent) formed a hydrogen bond with Asp458, which was not observed with other analogs, contributing to its specific activity profile. nih.gov

Furthermore, the synthesis of 3-halo-substituted tricyclic pyrrolo[2,3-d]pyrimidines demonstrated that halogenation directly on the pyrrole ring can confer moderate antitumor activity. mdpi.com Specifically, a 3-bromo derivative (10b ) showed activity against the MCF-7 breast cancer cell line. mdpi.com

The data below illustrates the impact of different halogenation patterns on biological activity.

Compound IDScaffold PositionHalogen(s) on SubstituentTarget KinaseIC₅₀
5k nih.govC4-substituent2-Cl, 2-FVEGFR240 nM
5h nih.govC4-substituent2-Br, 4-FVEGFR2>1000 nM
5e nih.govC4-substituent4-FVEGFR2>1000 nM
5g nih.govC2-substituent4-ClPAK414.1 nM
5h nih.govC2-substituent2-Br, 4-FPAK412.3 nM
10b mdpi.comC3-position3-BrMCF-7 cellsModerate

Impact of N-Substitution (N7) on Pharmacological Profiles

The pyrrole nitrogen (N7) of the 7H-pyrrolo[2,3-d]pyrimidine core is a key position for synthetic modification. While the N7-H can act as a hydrogen bond donor in some protein-ligand interactions, its substitution allows for the introduction of diverse chemical groups that can modulate solubility, cell permeability, and target engagement.

In the development of inhibitors for Plasmodium falciparum kinases, a series of derivatives were synthesized with various substituents at the N7 position. nih.gov These included alkyl, ether, and piperidine-containing moieties. The rationale was to target an additional hydrophobic pocket near the carbohydrate-binding region of the kinase. nih.gov Docking studies suggested that N7 substituents bearing a protected piperidine (B6355638) moiety could form an additional hydrogen bond with Glu154, supplementing the primary interactions in the hinge region. nih.gov The synthesis involved the alkylation of the N7 position under basic conditions, yielding compounds with diverse pharmacological profiles. nih.gov For example, compound 2g , with a methoxyethyl group at N7, showed activity against PfCDPK4 with an IC₅₀ of 0.530 µM. nih.gov

In many synthetic strategies, the N7 position is initially protected, for instance with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, to facilitate reactions at other positions like C4 or C5. mdpi.com The removal of this protecting group in the final step yields the 7H-pyrrolo[2,3-d]pyrimidine. However, the exploration of permanent N7-substituents remains a valuable strategy for optimizing drug properties.

The table below shows examples of N7-substituted compounds and their biological activities.

Compound IDN7-SubstituentC5-SubstituentTarget/ActivityIC₅₀
2b nih.gov-CH₂CH₂OH6-ethoxynaphthalen-2-ylPfCDPK40.210 µM
2f nih.gov-CH₂CH₂OCH₃6-methoxynaphthalen-2-ylPfCDPK40.250 µM
2g nih.gov-CH₂CH₂OCH₃6-ethoxynaphthalen-2-ylPfCDPK40.530 µM

Analysis of Ligand Efficiency and Binding Determinants

Understanding how 2,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine derivatives bind to their targets is crucial for optimizing their potency. This involves analyzing ligand efficiency (LE) and identifying key binding determinants through structural biology and computational modeling.

The pyrrolo[2,3-d]pyrimidine core consistently acts as a hinge-binder in kinases. The pyrimidine (B1678525) N1 atom and the C4-amino group typically form a pair of hydrogen bonds with the backbone amide and carbonyl groups of a conserved residue in the kinase hinge region (e.g., Leu398 in PAK4, Tyr150 and Asp148 in PfCDPK4). nih.govnih.gov This interaction is a primary anchor for the inhibitor in the ATP-binding site.

Molecular dynamics simulations of PAK4 inhibitors revealed that the hinge region interaction was the most significant contributor to the binding energy and was essential for inhibitory capacity. nih.gov Beyond the hinge, substituents at different positions engage with other regions of the active site. For the PAK4 inhibitors, the 4-substituent on the inhibitor interacted with charged residues like Glu329 and Asp458, and these interactions were critical for differentiating the potency of the various analogs. nih.gov

In the context of CSF1R inhibitors, docking studies were used to guide the hybridization of a known pyrrolo[2,3-d]pyrimidine lead with fragments of Pexidartinib. mdpi.com The resulting compound, 12b , exhibited not only high potency (low-nanomolar enzymatic activity) but also favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, indicating good ligand efficiency. mdpi.com This highlights that achieving high potency must be balanced with maintaining drug-like properties.

Key binding determinants for this class of compounds include:

Hydrogen Bonding: Essential interactions with the kinase hinge region. nih.govnih.gov

Hydrophobic Interactions: Substituents at the C5 position can occupy hydrophobic pockets. nih.gov

Halogen Bonding: Halogen atoms on substituents can form stabilizing interactions with the protein. nih.gov

Electrostatic Interactions: Charged or polar groups on the inhibitor can interact with corresponding residues in the active site, significantly impacting affinity. nih.gov

Rational Design Principles Derived from SAR Analysis

The extensive SAR studies on this compound and its derivatives have led to the formulation of several rational design principles for developing novel and improved inhibitors, particularly for protein kinases.

Scaffold Hopping and Molecular Hybridization: A successful strategy involves combining the privileged pyrrolo[2,3-d]pyrimidine core with pharmacophoric elements from other known inhibitors. mdpi.com This was demonstrated by merging fragments of the approved drug Pexidartinib onto the pyrrolo[2,3-d]pyrimidine scaffold to create potent and selective CSF1R inhibitors. mdpi.com

Strategic Halogenation: The targeted placement of halogen atoms is a key principle for enhancing potency and selectivity. nih.gov SAR has shown that specific halogenation patterns, such as combining fluorine and chlorine on substituents, can lead to superior multi-kinase inhibition profiles compared to other halogen combinations. nih.gov This approach can be used to fine-tune binding affinity and modulate pharmacokinetic properties. nih.gov

Exploitation of Multiple Binding Pockets: While the hinge-binding interaction is paramount, rational design should aim to engage other nearby pockets for improved affinity and selectivity. This can be achieved by installing appropriate substituents at the C5 and N7 positions to interact with hydrophobic regions or form additional polar contacts. nih.gov

Focus on Multi-Targeted Inhibition: Given that many cancers rely on multiple signaling pathways, designing inhibitors that can potently block several key kinases is a valuable therapeutic strategy. researchgate.netnih.gov The pyrrolo[2,3-d]pyrimidine scaffold has proven to be an excellent platform for developing such multi-targeted agents by systematic modification at its various substitution points. nih.gov

By integrating these principles, medicinal chemists can more effectively navigate the complex chemical space of pyrrolo[2,3-d]pyrimidine derivatives to discover next-generation therapeutics with enhanced efficacy and optimized pharmacological profiles.

Computational and Theoretical Chemistry Approaches in Pyrrolo 2,3 D Pyrimidine Research

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of pyrrolo[2,3-d]pyrimidine research, MD simulations provide critical insights into the dynamic behavior of these ligands when bound to their biological targets, such as protein kinases. bohrium.com These simulations can reveal the stability of the ligand-protein complex, conformational changes in both the ligand and the protein, and the specific interactions that maintain the bound state. nih.gov

A key application is the investigation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors for enzymes like p21-activated kinase 4 (PAK4), which is implicated in various cancers. mdpi.com In such studies, the complex obtained from molecular docking serves as the starting point for simulations that can last for hundreds of nanoseconds. nih.gov Researchers analyze the simulation trajectory to understand the stability and flexibility of the system.

Key metrics evaluated during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value indicates that the protein-ligand complex has reached equilibrium and is stable. bohrium.com

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the protein that is accessible to a solvent. Changes in SASA can indicate conformational changes in the protein upon ligand binding. bohrium.com

For instance, in a 200 ns simulation of four different 7H-pyrrolo[2,3-d]pyrimidine derivatives bound to PAK4, the systems were observed to reach equilibrium after approximately 50 ns, confirming the stability of the binding. bohrium.com

ComplexMean RMSD (nm)Mean SASA (nm²)Simulation Time (ns)
PAK4-Inhibitor 5n0.139146.3200
PAK4-Inhibitor 5h0.188147.3200
PAK4-Inhibitor 5g0.158145.0200
PAK4-Inhibitor 5e0.181147.5200

Table 1. Stability metrics from a molecular dynamics simulation of 7H-pyrrolo[2,3-d]pyrimidine derivatives bound to PAK4. Data sourced from a study on PAK4 inhibitors. bohrium.com

Binding Free Energy Calculations and Prediction of Affinities

Calculating the binding free energy (ΔG_bind) is crucial for predicting the binding affinity of a ligand to its target protein, which often correlates with its inhibitory potency (e.g., IC50 value). nih.gov The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular end-point methods used to estimate binding free energies from MD simulation trajectories. nih.govidrblab.org These methods are computationally less expensive than more rigorous techniques like thermodynamic integration.

The MM/PBSA method calculates the binding free energy by considering the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy. nih.gov This approach has been successfully applied to rank a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting PAK4. nih.gov In one study, the calculated relative binding free energies for four inhibitors (5n, 5h, 5g, and 5e) were qualitatively consistent with their experimentally determined inhibitory activities. nih.gov The analysis revealed that inhibitor 5n had the most favorable binding free energy, which was attributed to enhanced hydrogen bonding and electrostatic interactions arising from its unique terminal amino group. nih.govmdpi.com Conversely, differences in halogen atoms on the substituents of other inhibitors influenced their binding energies and, consequently, their inhibitory strength. nih.gov

ComplexDocking Affinity (kJ·mol⁻¹)Relative ΔG_bind (kJ·mol⁻¹)Experimental IC50 (nM)
PAK4-Inhibitor 5n-36.78402.7
PAK4-Inhibitor 5h-35.53013.75226.7
PAK4-Inhibitor 5g-35.53019.803161.5
PAK4-Inhibitor 5e-34.69435.162>3000

Table 2. Comparison of docking affinity, calculated relative binding free energy, and experimental inhibitory potency for 7H-pyrrolo[2,3-d]pyrimidine derivatives against PAK4. mdpi.comnih.gov

Molecular Docking and Active Site Characterization

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. nih.gov For pyrrolo[2,3-d]pyrimidine derivatives, docking studies are essential for understanding how these molecules interact with the ATP-binding pocket of kinases. nih.gov The pyrrolo[2,3-d]pyrimidine core acts as a scaffold that mimics adenine (B156593), forming key hydrogen bonds with the "hinge" region of the kinase domain, a critical interaction for ATP-competitive inhibitors. nih.gov

Studies on derivatives, including those with a dichloro-pyrrolo[2,3-d]pyrimidine core, have used docking to elucidate binding modes and guide synthetic efforts. researchgate.net For example, docking of inhibitor 5n into the active site of PAK4 revealed crucial hydrogen bonds with the hinge residue Leu398, as well as interactions with Glu396 and Asp444. nih.govbohrium.com The docking results help rationalize the structure-activity relationships observed in a series of compounds and provide a structural basis for their biological activity. nih.gov These simulations can identify key residues and interaction types (hydrogen bonds, hydrophobic interactions, π-π stacking) that are vital for potent inhibition. mdpi.com

CompoundTarget KinaseKey Interacting ResiduesInteraction Type
Compound 5nPAK4Leu398, Glu396, Asp444Hydrogen Bonding
Compound 5kEGFR, VEGFR2, HER2, CDK2(Not specified)Similar binding to Sunitinib
Compound 15VEGFR-TK(Predicted)Docking model consistent with activity
Biaromatic ureas (12d, 15c)VEGFR-2(Predicted)Comparable to known inhibitors

Table 3. Summary of molecular docking studies on various pyrrolo[2,3-d]pyrimidine derivatives, highlighting key interactions. nih.govnih.govmdpi.comnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules. nih.gov For the 2,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, QC methods can provide fundamental insights into its electronic structure, charge distribution, and reactivity. These calculations are vital for understanding the molecule's inherent chemical behavior, which governs its interactions with biological targets.

Key properties derived from QC calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial descriptors of a molecule's reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding non-covalent interactions like hydrogen bonding.

Atomic Charges: Calculating the partial charges on each atom helps in parameterizing the force fields used in classical MD simulations, ensuring they more accurately represent the molecule's electrostatic behavior.

While detailed QC studies specifically on this compound are not broadly published, the methodology is widely applied to similar heterocyclic systems to rationalize their structural and electronic features, which in turn informs the design of derivatives with improved binding characteristics. nih.gov

Homology Modeling and Virtual Screening Applications

In many drug discovery projects, the experimental three-dimensional structure of the target protein is not available. In such cases, homology modeling provides a powerful alternative. This technique builds a theoretical 3D model of a target protein (the "target") based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.gov

Once a reliable homology model of a target kinase is constructed, it can be used for virtual screening . This process involves computationally screening large libraries of compounds to identify those that are likely to bind to the target's active site. For pyrrolo[2,3-d]pyrimidine research, virtual screening can be used to discover novel derivatives that fit a specific pharmacophore hypothesis. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. researchgate.net

The typical workflow is as follows:

Generate a 3D homology model of the target protein if no crystal structure exists.

Define a pharmacophore model based on known active ligands or the active site features.

Screen a large virtual library of compounds, including many pyrrolo[2,3-d]pyrimidine derivatives, against the pharmacophore model.

Dock the "hit" compounds from the initial screen into the active site of the homology model to refine the poses and score their potential binding affinity.

Select the most promising candidates for chemical synthesis and subsequent in vitro biological evaluation. nih.gov

This combined approach of homology modeling and virtual screening accelerates the identification of novel and potent kinase inhibitors based on the this compound scaffold.

Broader Academic Applications and Future Research Perspectives

Utility as Chemical Probes for Cellular and Biochemical Pathway Elucidation

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold are instrumental as chemical probes to investigate complex biological systems. These specialized molecules are designed to interact with specific targets, such as enzymes or receptors, allowing researchers to dissect cellular and biochemical pathways.

A primary application is in the study of protein kinases, enzymes that are central to signal transduction and are often dysregulated in diseases like cancer. For instance, specific derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been developed as highly potent and selective covalent inhibitors for Interleukin-2-inducible T-cell kinase (Itk), a key component in T-cell signaling pathways. An optimized inhibitor from this class serves as a valuable chemical tool to further probe the functions and therapeutic potential of Itk.

In the context of neurodegenerative diseases, derivatives have been engineered to target Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in Parkinson's disease. Highly potent and selective oxolanyl-substituted pyrrolo[2,3-d]pyrimidines have been developed that serve as chemical probes for investigating the consequences of LRRK2 inhibition. acs.org Similarly, in cancer research, new classes of 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors targeting Monopolar spindle kinase 1 (Mps1) are used to study its role in breast cancer, helping to elucidate mechanisms of cell cycle arrest and apoptosis. nih.gov The ability to design such selective inhibitors allows for precise interrogation of kinase function within cellular networks, contributing to a deeper understanding of their roles in health and disease. nih.gov

Target KinasePyrrolo[2,3-d]pyrimidine Derivative TypeResearch Application
LRRK2Oxolan-3-yl substituted derivativesProbe for studying LRRK2 inhibition in Parkinson's disease research acs.org
Mps1Substituted 7H-pyrrolo[2,3-d]pyrimidinesInhibitor for studying cell cycle and apoptosis in breast cancer nih.gov
ItkCovalent inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffoldTool for determining the functions of Itk in inflammatory and autoimmune diseases

Advancements in Heterocyclic Scaffold Design Inspired by Pyrrolo[2,3-d]pyrimidine

The structural and biological importance of the pyrrolo[2,3-d]pyrimidine nucleus has inspired significant innovation in heterocyclic scaffold design. nih.gov Medicinal chemists leverage this core structure to develop novel molecular architectures with improved potency, selectivity, and drug-like properties.

Strategies such as "scaffold hopping" and "molecular hybridization" are prominently used. In one example, researchers designed a new class of inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R) by merging structural fragments of the approved drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com This approach led to the discovery of a potent inhibitor with low-nanomolar activity and favorable metabolic properties, demonstrating the value of combining known pharmacophores with this privileged scaffold. mdpi.com

Furthermore, the development of novel synthetic routes has expanded the accessible chemical space for this scaffold. Cascade reactions, such as the Ugi-Smiles/Sonogashira sequence, have enabled the creation of highly substituted pyrrolo[2,3-d]pyrimidines. The incorporation of halogen substituents, such as chlorine, is a key strategic approach for developing next-generation tyrosine kinase inhibitors with enhanced therapeutic efficacy. nih.gov These advanced synthetic methods allow for the systematic modification of the scaffold, leading to the design of tricyclic and other complex derivatives that can serve as templates for future drug discovery programs. mdpi.com

Design StrategyApplication ExampleOutcome
Molecular Hybridization / Scaffold HoppingMerging Pexidartinib fragments with the pyrrolo[2,3-d]pyrimidine corePotent and selective CSF1R inhibitors mdpi.com
Scaffold HoppingDesign of Mps1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine structureDiscovery of a potent Mps1 inhibitor for breast cancer treatment nih.gov
Strategic HalogenationIncorporation of chlorine and other halogens into the scaffoldDevelopment of tyrosine kinase inhibitors with enhanced potency and selectivity nih.gov

Green Chemistry Principles in Pyrrolo[2,3-d]pyrimidine Synthesis and Derivatization

In line with the growing emphasis on sustainable science, green chemistry principles are increasingly being applied to the synthesis of pyrrolo[2,3-d]pyrimidines and related heterocycles. These methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One notable development is the use of β-cyclodextrin as a reusable, biomimetic catalyst for synthesizing pyrrolo[2,3-d]pyrimidine derivatives. rsc.org This reaction is performed in water, an environmentally benign solvent, and benefits from high atom economy, mild conditions, and short reaction times. rsc.org The catalyst can be recovered and reused, adding to the sustainability of the process.

Other green techniques, such as microwave-assisted synthesis, have also been employed for related fused pyrimidine (B1678525) systems. ijnc.ir These protocols are often high-yielding, eliminate the need for intermediate workups, and can be performed without traditional organic solvents. The use of ionic liquids as catalysts in the synthesis of precursor molecules also represents a move toward more environmentally friendly chemical production. ijnc.ir These advancements demonstrate a commitment to developing synthetic routes that are not only efficient but also ecologically responsible.

Interdisciplinary Research Opportunities in Chemical Biology

The versatility of the 2,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold and its analogues creates numerous opportunities for interdisciplinary research at the intersection of chemistry and biology. As foundational building blocks, these compounds connect synthetic organic chemistry with molecular pharmacology, cell biology, and clinical medicine.

In chemical biology, these scaffolds are central to creating tool compounds for target validation and pathway analysis. The synthesis of a series of N(4)-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) illustrates this synergy. nih.gov The project involved organic synthesis to create the compounds, biochemical assays to measure VEGFR-2 inhibition, and in vivo animal models to assess anti-tumor and anti-angiogenic activity, showcasing a classic chemical biology workflow. nih.gov

The development of potent and selective inhibitors for kinases like Mps1 and LRRK2 requires a combination of computational modeling, synthetic chemistry, and cellular biology to understand structure-activity relationships (SAR) and mechanisms of action. acs.orgnih.gov These projects often lead to the identification of lead compounds for drug development and provide sophisticated probes to explore the fundamental biology of cellular processes like signal transduction and cell division. nih.gov The ongoing exploration of the pyrrolo[2,3-d]pyrimidine scaffold continues to fuel discoveries that bridge fundamental biological questions with potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing 2,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine, and what are the critical reaction conditions?

The synthesis typically involves nucleophilic substitution reactions starting from precursor compounds. For example, 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine can react with amines under reflux in isopropanol with catalytic HCl to yield derivatives via substitution at the 4-position . Key conditions include:

  • Reagents : Amines (3 equivalents), isopropanol, HCl.
  • Temperature : Reflux (12–48 hours).
  • Workup : Neutralization with NH₄OH, extraction with CHCl₃, and recrystallization. Yields vary (27–94%), influenced by substituent steric/electronic effects and reaction duration .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns and regioselectivity (e.g., aromatic protons at δ 8.27 ppm for H-2 in pyrrolo-pyrimidine derivatives) .
  • HRMS : Validates molecular ion peaks (e.g., m/z 211.0981 for C12_{12}H11_{11}N4_4) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated in substituted analogs .

Q. How should this compound be stored to ensure stability?

  • Storage : Keep in a dark, dry place at room temperature, sealed under inert gas to prevent hydrolysis or oxidation .
  • Handling : Use PPE (gloves, goggles) due to acute oral toxicity (H302) and skin/eye irritation risks (H315/H319) .

Advanced Research Questions

Q. What strategies mitigate challenges in regioselective substitution of this compound?

Regioselectivity depends on electronic and steric factors. For example:

  • Electron-deficient positions : The 4-chloro group is more reactive toward nucleophilic substitution than the 5-chloro due to resonance stabilization of the intermediate .
  • Directing groups : Use of bulky amines or catalysts (e.g., Pd) can bias substitution to specific positions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at sterically accessible sites .

Q. How do structural modifications of this compound influence kinase inhibition profiles?

Substitutions at the 4- and 6-positions modulate kinase selectivity:

  • 4-Amino derivatives : Inhibit EGFR and CDK2 via hydrogen bonding with active-site residues .
  • 6-Arylmethyl groups : Enhance binding to VEGFR2, reducing angiogenesis in cancer models .
  • Electron-withdrawing groups : Improve metabolic stability but may reduce solubility .

Q. How can contradictory data on reaction yields (27–94%) be reconciled during derivative synthesis?

Yield variability arises from:

  • Amine reactivity : Electron-rich amines (e.g., anilines) yield higher conversions than bulky aliphatic amines .
  • Reaction monitoring : TLC or HPLC tracking prevents over-reaction or byproduct formation.
  • Purification methods : Recrystallization solvents (e.g., methanol vs. ethanol) impact purity and recovery .

Key Considerations for Experimental Design

  • Mechanistic studies : Use isotopic labeling (e.g., 15^{15}N) to track substitution pathways .
  • Structure-activity relationships (SAR) : Combine computational docking (e.g., AutoDock) with synthetic modifications to optimize bioactivity .
  • Safety protocols : Adhere to GHS guidelines (e.g., H302, H315) and dispose of waste via certified facilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.